molecular formula C7H4BrF2NO2 B13717049 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Cat. No.: B13717049
M. Wt: 252.01 g/mol
InChI Key: URUDZZHALBNCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(difluoromethyl)-1-nitrobenzene is an organic compound that belongs to the class of halogenated nitrobenzenes It is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethyl)-1-nitrobenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-1-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-(difluoromethyl)-1-nitrobenzene or 4-thio-2-(difluoromethyl)-1-nitrobenzene.

    Reduction Reactions: The major product is 4-Bromo-2-(difluoromethyl)-1-aminobenzene.

    Oxidation Reactions: Products include 4-Bromo-2-(difluoromethyl)-1-carboxybenzene.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-4,6-difluorophenyl isocyanate

Uniqueness

4-Bromo-2-(difluoromethyl)-1-nitrobenzene is unique due to the presence of both a difluoromethyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-1-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H

InChI Key

URUDZZHALBNCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.